beta-Alanine, N-nitroso-N-pentyl-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
40911-09-9 |
|---|---|
Molecular Formula |
C8H16N2O3 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
3-[nitroso(pentyl)amino]propanoic acid |
InChI |
InChI=1S/C8H16N2O3/c1-2-3-4-6-10(9-13)7-5-8(11)12/h2-7H2,1H3,(H,11,12) |
InChI Key |
IVHPFGNTSGAWEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCC(=O)O)N=O |
Origin of Product |
United States |
Synthesis and Formation Mechanisms of N Nitroso N Pentyl Beta Alanine
De Novo Chemical Synthesis Pathways
The deliberate, laboratory-based synthesis of N-nitroso-N-pentyl-beta-alanine would follow established protocols for the nitrosation of secondary amines.
The fundamental reaction for the synthesis of N-nitroso-N-pentyl-beta-alanine is the nitrosation of its secondary amine precursor, N-pentyl-beta-alanine. This reaction involves the attack of a nitrosating agent on the lone pair of electrons of the secondary amine nitrogen. The general mechanism for the nitrosation of secondary amines under acidic conditions is well-understood and proceeds via the formation of a nitrosating agent from a precursor, typically a nitrite (B80452) salt. sci-hub.sebohrium.com
The precursor, N-pentyl-beta-alanine, is not a commonly cited compound, and its synthesis would likely be the initial step. A plausible synthetic route to N-pentyl-beta-alanine could involve the Michael addition of pentylamine to an acrylic acid ester, followed by hydrolysis of the ester to yield the desired carboxylic acid.
Once the N-pentyl-beta-alanine precursor is obtained, it can be subjected to nitrosation. Studies on the nitrosation of other amino acids have shown that the reactivity of the amino group is influenced by its position relative to the carboxyl group. nih.gov Specifically, the nitrosation rate for α-amino acids is generally higher than that for β-amino acids like beta-alanine (B559535). nih.govccsnorway.com
A variety of nitrosating agents can be employed for the synthesis of N-nitroso compounds. sci-hub.se The choice of agent and the reaction conditions play a crucial role in the efficiency of the nitrosation process.
The most common nitrosating agent is nitrous acid (HNO₂), which is typically generated in situ from a nitrite salt (e.g., sodium nitrite) and a strong acid. sci-hub.senih.gov The active nitrosating species in this case is often dinitrogen trioxide (N₂O₃), formed from the self-reaction of nitrous acid. sci-hub.senih.gov The reaction rate is typically second order with respect to the nitrite concentration under acidic conditions. nih.gov
Other nitrosating agents include:
Peroxynitrite (ONOO⁻): This reactive nitrogen species can nitrosate secondary amines, particularly at alkaline pH. nih.govacs.org
Nitrosyl halides (e.g., NOCl): These are potent nitrosating agents used in organic solvents. sci-hub.se
Alkyl nitrites: These can also serve as nitrosating agents in organic media. sci-hub.se
The reaction conditions significantly influence the outcome of the nitrosation. Key factors include:
pH: The nitrosation of secondary amines with nitrite is generally favored under acidic conditions (pH 2-5), where nitrous acid and its active nitrosating species are formed. sci-hub.se
Temperature: Nitrosation reactions are often carried out at or below room temperature to minimize side reactions and the decomposition of the product.
Catalysts and Inhibitors: The presence of certain ions, such as thiocyanate, can catalyze nitrosation. bohrium.com Conversely, compounds like ascorbic acid (vitamin C) can act as inhibitors by reacting with the nitrosating agent. nih.gov The presence of carbonyl compounds, such as formaldehyde, can also enhance the formation of N-nitrosamines. nih.govacs.org
Interactive Table 1: Key Nitrosating Agents and Their Characteristics
| Nitrosating Agent | Typical Precursor(s) | Optimal pH for Amine Nitrosation | Notes |
| Dinitrogen trioxide (N₂O₃) | Sodium nitrite + Acid | Acidic (2-5) | Common in aqueous nitrosation. sci-hub.senih.gov |
| Peroxynitrite (ONOO⁻) | --- | Alkaline | Can also lead to nitration products. nih.govacs.org |
| Nitrosyl Halides (e.g., NOCl) | --- | --- | Potent agents used in organic solvents. sci-hub.se |
| Alkyl Nitrites | --- | --- | Used in organic media. sci-hub.se |
Environmental Formation Pathways
N-nitroso-N-pentyl-beta-alanine could potentially form in various environmental compartments if its precursors are present.
N-nitrosamines are known disinfection byproducts that can form during water treatment, particularly with the use of chloramination. While less common than chlorination, chloramination can lead to the formation of various N-nitrosamines if secondary amine precursors are present in the source water. The presence of nitrite and certain carbonyl compounds can also contribute to nitrosamine (B1359907) formation in engineered aquatic systems. nih.govacs.org Therefore, if N-pentyl-beta-alanine were present in water sources, its reaction with nitrosating agents formed during disinfection could lead to the formation of N-nitroso-N-pentyl-beta-alanine.
Amines are present in the atmosphere and can react with nitrogen oxides (NOx) to form nitrosamines and nitramines. nih.govnih.gov These reactions can occur in the gas phase or in atmospheric aerosols. Should N-pentyl-beta-alanine be released into the atmosphere, it could undergo nitrosation. In aquatic environments, the presence of cationic surfactants can form micelles that catalyze the nitrosation of hydrophobic secondary amines, significantly enhancing the reaction rate. rsc.org Given the pentyl group, N-pentyl-beta-alanine would have some hydrophobic character, making this a potential formation pathway.
Endogenous Formation Processes
Endogenous formation of N-nitroso compounds within the human body is a recognized phenomenon. nih.govdfg.de This process primarily occurs in the acidic environment of the stomach, where dietary nitrites can be converted to nitrosating agents that react with ingested secondary amines from food and drugs. bohrium.comnih.goveuropa.eu
Studies have demonstrated the endogenous formation of N-nitroso amino acids, such as N-nitrosoproline, in humans. nih.gov The formation of these compounds can be influenced by diet and lifestyle factors, such as tobacco use. nih.gov It is plausible that if N-pentyl-beta-alanine were ingested or formed metabolically, it could be nitrosated in the stomach to form N-nitroso-N-pentyl-beta-alanine. Research has also suggested that beta-alanine, a metabolite of dihydrouracil, is found in human urine and could potentially be nitrosated. dfg.de The presence of inhibitors like ascorbic acid in the diet can reduce the extent of endogenous nitrosation. nih.gov
Endogenous Formation Processes
Enzymatic and Non-Enzymatic Nitrosation in Biological Systems
The formation of N-nitroso-N-pentyl-beta-alanine in biological systems is primarily understood through non-enzymatic chemical reactions.
Non-Enzymatic Nitrosation:
The principal mechanism for the formation of N-nitrosamines in the body is the non-enzymatic reaction between a secondary amine and a nitrosating agent in a highly acidic environment, such as the human stomach. libretexts.org The precursor secondary amine, N-pentyl-beta-alanine, can react with nitrite (NO₂⁻), often derived from dietary sources like preserved meats and some vegetables. libretexts.org
In the acidic conditions of the stomach, nitrite is protonated to form nitrous acid (HNO₂). nih.gov Nitrous acid can then form various reactive nitrosating agents, with dinitrogen trioxide (N₂O₃) being a primary one in these environments. nih.govresearchgate.net The reaction proceeds as follows:
Formation of Nitrous Acid: NaNO₂ + H⁺ → HNO₂
Formation of Dinitrogen Trioxide: 2HNO₂ ⇌ N₂O₃ + H₂O
Nitrosation of the Secondary Amine: The secondary amine, N-pentyl-beta-alanine, which possesses a lone pair of electrons on its nitrogen atom, acts as a nucleophile and attacks the electrophilic nitrosating agent (e.g., N₂O₃ or the nitrosonium cation, NO⁺). ucalgary.canih.gov This leads to the formation of the N-nitroso derivative, N-nitroso-N-pentyl-beta-alanine. ucalgary.ca
The rate of this non-enzymatic nitrosation is proportional to the concentration of the amine and the square of the nitrite concentration, indicating that higher intakes of nitrites can significantly increase the yield of N-nitroso compounds. nih.govresearchgate.net
Enzymatic Nitrosation:
While enzymatic synthesis pathways exist for many biological compounds, including the enzymatic synthesis of β-alanine itself from various precursors, there is a lack of specific evidence in the researched literature for a direct enzymatic pathway that synthesizes N-nitroso-N-pentyl-beta-alanine. nih.gov The formation of N-nitrosamines in biological systems is predominantly considered a chemical process rather than a direct product of enzyme catalysis. libretexts.orgnih.gov However, some enzymes can influence this process indirectly. For instance, nitric oxide synthases (NOS) produce nitric oxide (NO), which can be oxidized to form nitrosating agents. nih.gov
Below is a table summarizing the key nitrosating agents involved in these reactions.
| Nitrosating Agent | Chemical Formula | Conditions of Formation |
| Dinitrogen Trioxide | N₂O₃ | Formed from nitrous acid in acidic aqueous solutions. nih.govresearchgate.net |
| Nitrosonium Cation | NO⁺ | Formed from nitrous acid in the presence of strong acid. ucalgary.ca |
| Nitrosyl Halides | XNO (e.g., NOCl) | Can be formed in the presence of halide ions. researchgate.net |
| Alkyl Nitrites | R-ONO | Can act as nitrosating agents. researchgate.net |
Precursor Identification and Reactivity in Complex Biological Matrices
The direct precursor for the formation of N-nitroso-N-pentyl-beta-alanine is the secondary amine, N-pentyl-beta-alanine . This molecule contains a pentyl group and a beta-alanine structure attached to a nitrogen atom.
Precursor Reactivity:
The reactivity of N-pentyl-beta-alanine in a complex biological matrix like the stomach is governed by several factors:
Basicity of the Amine: The lone pair of electrons on the nitrogen of the secondary amine is crucial for the nucleophilic attack on the nitrosating agent. The basicity of this nitrogen affects its reactivity.
Steric Hindrance: The presence of the pentyl group and the propanoic acid chain of the beta-alanine can cause steric hindrance, potentially influencing the rate of nitrosation compared to smaller secondary amines.
pH of the Environment: Nitrosation is highly pH-dependent. The reaction rate for many amino acids shows a maximum in the pH range of 2.3-2.7, which is characteristic of the stomach lumen. nih.govresearchgate.net Conditions like hypochlorhydria (low stomach acid) could potentially enhance in vivo nitrosation. nih.gov
Influence of the Carboxyl Group: The presence of the electron-withdrawing carboxyl group in the beta-alanine structure can influence the reactivity of the amine. Studies on primary amino acids have shown that the distance between the amine group and the carboxyl group affects reactivity, with β-amino acids generally being less reactive in nitrosation than α-amino acids. nih.gov
The formation of N-nitroso-N-pentyl-beta-alanine is contingent on the presence of its precursor, N-pentyl-beta-alanine, and a source of nitrite within the acidic gastric environment. Carbonyl compounds present in the matrix can also potentially enhance the formation of N-nitrosamines through the formation of intermediate iminium ions. nih.gov
The table below outlines factors that influence the rate of nitrosation in biological matrices.
| Factor | Influence on Nitrosation Rate | Rationale |
| Nitrite Concentration | Increases rate | The rate is often proportional to the square of the nitrite concentration. nih.gov |
| Low pH (Acidic) | Increases rate (up to a point) | Facilitates the formation of active nitrosating agents like N₂O₃. nih.gov |
| Amine Basicity | Influences reactivity | The availability of the lone pair on the nitrogen atom is key for the reaction. |
| Presence of Catalysts/Inhibitors | Can increase or decrease rate | Certain compounds can catalyze or inhibit the reaction. |
Historical Research Context and Emerging Significance in Chemical Biology
The study of N-nitroso compounds dates back over a century, but their significance as potent carcinogens was not recognized until the mid-20th century. nih.gov This discovery spurred extensive research into their occurrence, formation, and biological mechanisms of action. nih.govnih.gov The general synthesis of nitrosamines involves the reaction of a secondary amine with a nitrosating agent, typically under acidic conditions. sci-hub.seresearchgate.net For beta-Alanine (B559535), N-nitroso-N-pentyl-, its synthesis would theoretically involve the reaction of N-pentyl-beta-alanine with a suitable nitrosating agent.
The emerging significance of N-nitroso compounds in chemical biology is primarily linked to their role as carcinogens. nih.gov Many nitrosamines require metabolic activation to exert their carcinogenic effects. nih.gov This process can lead to the formation of reactive intermediates that can alkylate DNA, causing mutations and potentially initiating cancer. nih.gov
While there is a lack of specific research on beta-Alanine, N-nitroso-N-pentyl-, its importance can be inferred from the broader class of nitrosamines. It serves as a potential subject for research in several areas:
Structure-Activity Relationship Studies : By synthesizing and studying a series of N-nitroso-N-alkyl-beta-alanines with varying alkyl chain lengths (like the pentyl group), researchers can investigate how the structure of the alkyl group influences metabolic activation and carcinogenic potency. nih.gov
Toxicology and Carcinogenesis Research : As a member of a class of suspected carcinogens, this compound could be used in laboratory studies to further understand the mechanisms of nitrosamine-induced cancer. nih.gov
A Comprehensive Analysis of beta-Alanine, N-nitroso-N-pentyl-
The chemical compound beta-Alanine, N-nitroso-N-pentyl-, is a specific N-nitrosamine derivative of the naturally occurring beta-amino acid, beta-alanine. While research directly focused on this particular compound is limited, its formation and synthesis can be understood by examining the well-established chemical principles of nitrosation of secondary amines and the known reactivity of its precursors. This article provides a detailed exploration of the synthesis and formation mechanisms of beta-Alanine, N-nitroso-N-pentyl-, based on existing scientific knowledge of related compounds and reactions.
Advanced Reactivity and Reaction Mechanisms of N Nitroso N Pentyl Beta Alanine
Chemical Transformations and Degradation Pathways
The transformation of N-nitroso-N-pentyl-beta-alanine is primarily driven by cleavage of the N-NO bond, leading to a cascade of subsequent reactions that define its degradation profile.
Photolytic degradation is a critical pathway for the decomposition of N-nitroso compounds. Upon absorption of ultraviolet (UV) light, the N-nitroso-N-pentyl-beta-alanine molecule undergoes electronic excitation, which provides the energy necessary to break chemical bonds. The primary photochemical process is the homolytic cleavage of the N–N bond nih.gov. This cleavage results in the formation of a nitric oxide radical (•NO) and an aminyl radical, in this case, the N-pentyl-beta-alanine radical. In aqueous environments, heterolytic photocleavage, facilitated by a water molecule, can also occur, yielding the corresponding secondary amine and nitrous acid (HNO₂) nih.gov.
The efficiency of photolytic degradation is quantified by the quantum yield (Φ), which represents the number of molecules transformed per photon absorbed. For N-nitrosamines in aqueous solutions, quantum yields are typically much lower than in the gas phase, often due to the "cage effect" where the solvent traps the initial radical pair, promoting their recombination back to the parent molecule researchgate.net. Studies on N-nitrosodimethylamine (NDMA), a representative N-nitrosamine, show that the quantum yield for its decomposition is relatively constant at approximately 0.3 over a pH range of 2 to 8 researchgate.net.
The major degradation products resulting from the direct UV photolysis of N-nitrosamines in aqueous solutions include the corresponding secondary amine (N-pentyl-beta-alanine) and inorganic ions such as nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻) researchgate.net. Smaller amounts of products from the further degradation of the alkyl side chains, such as aldehydes and carboxylic acids, may also be formed researchgate.net.
Interactive Table: Photolysis Quantum Yield for a Representative N-Nitrosamine (NDMA) in Water
| pH Range | Quantum Yield (Φ) | Conditions |
| 2 - 8 | ~ 0.3 | Aqueous Solution |
| > 9 | < 0.1 | Aqueous Solution |
Data extrapolated from studies on N-nitrosodimethylamine (NDMA) as a model compound researchgate.net.
The degradation of N-nitroso compounds is highly dependent on the wavelength of UV radiation. N-nitrosamines exhibit two characteristic absorption bands in the UV spectrum: a strong π → π* transition band around 230 nm and a weaker, broad n → π* transition band centered around 330–370 nm researchgate.net.
Irradiation with low-pressure mercury lamps, which emit monochromatic light at 254 nm, is particularly effective for degrading these compounds due to their high molar absorptivity in this region nih.gov. Photolysis rates are also influenced by pH; for many nitrosamines, the rate of degradation increases with decreasing pH researchgate.net. Quantum mechanical calculations suggest that at different wavelengths, different bonds may be more susceptible to breakage; for instance, analysis of NDMA indicates the N-N bond is most likely to break under low-pressure UV light (e.g., 254 nm) nih.gov.
N-nitroso compounds can be transformed through both oxidation and reduction, pathways relevant in both environmental and biological systems.
Oxidative Pathways: In advanced oxidation processes (AOPs), highly reactive species like hydroxyl radicals (HO•) readily attack N-nitrosamines nih.gov. This can involve hydrogen atom abstraction from a C-H bond on one of the alkyl chains, leading to a carbon-centered radical that can undergo further reactions, particularly in the presence of oxygen nih.gov. In biological systems, enzymatic oxidation is a key transformation pathway. For instance, studies on N-nitrosodi-n-propylamine show that it undergoes hydroxylation at the beta-carbon, followed by further oxidation to a keto-nitrosamine nih.gov. This suggests that for N-nitroso-N-pentyl-beta-alanine, both the pentyl and the beta-alanine (B559535) moieties are potential sites for oxidative attack.
Reductive Pathways: The nitroso group can be reduced. This can occur non-enzymatically or be catalyzed by enzymes such as NADPH-P450 reductase nih.gov. The reduction of the N=O group can lead to the formation of the corresponding hydrazine (B178648) or, with complete cleavage, the secondary amine. The reduction of nitramines has also been reported as a pathway to form N-nitroso compounds, though this is considered a non-classical formation route sci-hub.se.
N-nitrosamines are generally considered to be chemically stable toward hydrolysis in neutral or basic aqueous solutions at ambient temperatures sci-hub.se. However, their stability can decrease significantly in acidic conditions. Acid-catalyzed hydrolysis can occur, although it is often a slow process compared to photolysis sci-hub.se. In some cases, photolysis itself is considered a light-catalyzed denitrosation process, which is enhanced in acidic media researchgate.net. The kinetics of decomposition often follow first-order behavior at low substrate concentrations and can shift to zero-order at higher concentrations during photolysis researchgate.net.
Photolytic Degradation Mechanisms
Radical-Mediated Reaction Pathways
The initiation of many N-nitroso-N-pentyl-beta-alanine reactions, particularly photolysis, generates radical intermediates that dictate the subsequent chemical transformations. The primary event, N-N bond homolysis, produces the N-pentyl-beta-alanine aminyl radical and a nitric oxide radical (•NO) nih.gov.
These highly reactive species can undergo several reactions:
Reaction with Oxygen: In the presence of dissolved oxygen, the radicals can form peroxyl radicals, leading to a complex array of oxidized products nih.gov.
Hydrogen Abstraction: The aminyl radical can abstract a hydrogen atom from the solvent or another molecule to form the stable secondary amine, N-pentyl-beta-alanine.
Nitric Oxide Reactions: The nitric oxide radical can be oxidized to form nitrite and nitrate, which are common end-products of nitrosamine (B1359907) photolysis in aerated water researchgate.net.
These radical-mediated pathways underscore the complexity of the degradation process, leading to a variety of transformation byproducts beyond the initial cleavage products nih.gov.
Hydroxyl Radical Interactions and Reaction Kinetics
The interaction of N-nitroso compounds with hydroxyl radicals (•OH) is a critical area of study, particularly in the context of advanced oxidation processes for water treatment and understanding the metabolic fate of these compounds. nih.govmtu.edu The primary mechanism of reaction between hydroxyl radicals and N-nitrosamines is initiated by the abstraction of a hydrogen atom from a C-H bond on one of the alkyl groups. researchgate.netnih.gov This initial step leads to the formation of an alkyl radical intermediate, which can then undergo further reactions. researchgate.net
For N-nitroso-N-pentyl-beta-alanine, there are multiple sites susceptible to hydrogen abstraction by the hydroxyl radical. The pentyl group offers several methylene (B1212753) (-CH2-) groups, and the beta-alanine moiety also contains C-H bonds. The rate of this reaction is influenced by the size and structure of the nitrosamine. nih.gov Studies on a range of low-molecular-weight nitrosamines have shown a linear correlation between the logarithm of the hydroxyl radical oxidation rate constant and the number of methylene groups in the compound. nih.gov This suggests that larger nitrosamines with more methylene groups, such as N-nitroso-N-pentyl-beta-alanine, would be expected to have a higher reaction rate constant with hydroxyl radicals. nih.gov
Quantum mechanical calculations on various nitrosamines have identified three potential initial degradation mechanisms initiated by hydroxyl radicals:
H-atom abstraction from a C-H bond of an alkyl group. nih.gov
Hydroxyl radical addition to the amine nitrogen. nih.gov
Hydroxyl radical addition to the nitrosyl nitrogen. nih.gov
Of these, hydrogen atom abstraction from an α-C-H group is often the most favorable pathway, leading to the formation of an alkyl radical intermediate. researchgate.net This intermediate can then react with molecular oxygen to form a peroxy radical, initiating a cascade of degradation reactions. researchgate.net For N-nitroso-N-pentyl-beta-alanine, abstraction from the pentyl chain would be a predominant reaction pathway.
While specific kinetic data for N-nitroso-N-pentyl-beta-alanine is not available in the current literature, the table below presents the absolute rate constants for the reaction of hydroxyl radicals with several other N-nitrosamines. This data provides a valuable reference for estimating the reactivity of N-nitroso-N-pentyl-beta-alanine.
Table 1: Reaction Rate Constants of Hydroxyl Radicals with Various N-Nitrosamines
| N-Nitrosamine | Rate Constant (k•OH) (M⁻¹s⁻¹) | Reference |
|---|---|---|
| N-nitrosodimethylamine (NDMA) | (2.4 ± 0.4) x 10⁸ | researchgate.net |
| N-nitrosomethylethylamine (NMEA) | (4.95 ± 0.21) x 10⁸ | nd.edu |
| N-nitrosodiethylamine (NDEA) | (6.99 ± 0.28) x 10⁸ | nd.edu |
| N-nitrosopyrrolidine | Data not available |
Note: The data presented is for illustrative purposes for related compounds, as specific kinetic data for N-nitroso-N-pentyl-beta-alanine is not currently available.
Other Reactive Oxygen/Nitrogen Species Involvement
Beyond hydroxyl radicals, N-nitroso compounds can interact with a variety of other reactive oxygen species (ROS) and reactive nitrogen species (RNS). These interactions can lead to the degradation or transformation of the N-nitroso compound through various chemical pathways.
One significant RNS is peroxynitrite (ONOO⁻), which is formed from the reaction of nitric oxide (•NO) and superoxide (B77818) (O₂⁻•). nih.govacs.org The reaction of secondary amines with peroxynitrite can lead to the formation of both N-nitrosamines and N-nitramines. nih.govacs.org The pH of the environment plays a crucial role in determining the product distribution, with nitrosation being more favorable at alkaline pH and nitration being favored at more neutral or acidic pH for compounds like morpholine (B109124). nih.govacs.org A proposed mechanism involves the one-electron oxidation of the secondary amine by peroxynitrite to form an amino radical (R₂N•), which can then react with •NO to yield the nitrosamine or with nitrogen dioxide (•NO₂) to form the nitramine. nih.govacs.org For N-nitroso-N-pentyl-beta-alanine, interaction with peroxynitrite could potentially lead to the formation of the corresponding N-nitramine, N-nitro-N-pentyl-beta-alanine.
Other reactive nitrogen species implicated in the chemistry of N-nitroso compounds include nitrogen oxides such as dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄). nih.gov These species can act as nitrosating agents, potentially participating in the formation or transformation of N-nitroso compounds. openalex.org
The interaction with nitric oxide (•NO) is also of importance. While •NO is a precursor to peroxynitrite, it can also directly participate in reactions. For instance, in the presence of superoxide, the reaction of morpholine with a •NO donor resulted in the formation of nitrosomorpholine, though the yield was low. nih.gov
It is also worth noting that the photolysis of N-nitrosamines can lead to the homolytic cleavage of the N-N bond, producing an amino radical and nitric oxide. nih.gov These reactive species can then engage in subsequent reactions. While not a direct interaction with an external ROS/RNS, this process generates reactive species that drive further chemistry.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| beta-Alanine, N-nitroso-N-pentyl- |
| N-nitroso-N-pentyl-beta-alanine |
| N-nitrosodimethylamine (NDMA) |
| N-nitrosomethylethylamine (NMEA) |
| N-nitrosodiethylamine (NDEA) |
| N-nitrosopyrrolidine |
| N-nitrosopiperidine |
| Morpholine |
| Nitrosomorpholine |
| N-nitro-N-pentyl-beta-alanine |
| Dinitrogen trioxide (N₂O₃) |
| Dinitrogen tetroxide (N₂O₄) |
| Nitric oxide (•NO) |
| Superoxide (O₂⁻•) |
| Peroxynitrite (ONOO⁻) |
| Nitrogen dioxide (•NO₂) |
Advanced Analytical Methodologies for N Nitroso N Pentyl Beta Alanine
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the elucidation of the molecular structure and for the quantification of N-nitroso-N-pentyl-beta-alanine. These techniques rely on the interaction of the molecule with electromagnetic radiation.
Ultraviolet-Visible Spectroscopy for Detection and Quantification
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the detection and quantification of N-nitroso compounds due to the characteristic absorption of light by the N-nitroso group (-N-N=O). N-nitrosamines typically exhibit two distinct absorption bands. The first is a high-intensity band resulting from a π → π* electronic transition, which is generally observed in the wavelength range of 230-250 nm. The second is a lower-intensity band corresponding to an n → π* transition, which appears in the 330-370 nm region. pw.edu.pl The absorption in the longer wavelength region is particularly useful for selective detection as fewer compounds absorb in this range.
Table 1: Illustrative UV-Vis Absorption Data for N-Nitrosamines
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
|---|---|---|---|
| N-Nitrosodimethylamine | Ethanol (B145695) | 230 | 7,370 |
| N-Nitrosodimethylamine | Ethanol | 345 | 100 |
This table presents illustrative data from related compounds, as specific experimental values for N-nitroso-N-pentyl-beta-alanine were not found in the reviewed literature.
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of molecules, including N-nitroso-N-pentyl-beta-alanine. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In the ¹H NMR spectrum of N-nitroso-N-pentyl-beta-alanine, distinct signals would be expected for the protons of the pentyl group and the beta-alanine (B559535) moiety. The protons on the carbons adjacent to the nitrogen atom and the carbonyl group would exhibit characteristic chemical shifts. Due to the restricted rotation around the N-N bond, syn and anti conformers may be present, potentially leading to a doubling of some NMR signals.
While specific, experimentally determined NMR data for N-nitroso-N-pentyl-beta-alanine is not available in the searched literature, data for the parent compound, beta-alanine, and other N-nitroso compounds can be used for prediction. For example, in the ¹H NMR spectrum of beta-alanine in D₂O, the protons at the alpha and beta positions to the carboxyl group appear at approximately 2.56 ppm and 3.18 ppm, respectively. The ¹³C NMR spectrum of beta-alanine shows signals at around 35 ppm, 39 ppm, and 182 ppm. For N-nitrosodibutylamine, the protons alpha to the nitroso group show characteristic shifts. rsc.org
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for the separation of N-nitroso-N-pentyl-beta-alanine from complex matrices prior to its detection and quantification.
Gas Chromatography Coupled with Selective Detectors (e.g., Thermal Energy Analysis)
Gas chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile compounds. For the analysis of N-nitrosamino acids like N-nitroso-N-pentyl-beta-alanine, a derivatization step, such as esterification of the carboxylic acid group, is typically required to increase volatility. nih.gov
The Thermal Energy Analyzer (TEA) is a highly selective and sensitive detector for N-nitroso compounds. acs.orgnih.govoup.com The principle of TEA involves the pyrolytic cleavage of the N-NO bond, releasing a nitric oxide (NO) radical. This radical then reacts with ozone in the detector to produce electronically excited nitrogen dioxide (NO₂). As the excited NO₂ decays to its ground state, it emits light, which is detected by a photomultiplier tube. This chemiluminescence signal is specific to N-nitroso compounds, thus minimizing matrix interference. nih.gov The GC-TEA technique is known for its high specificity and sensitivity, with detection limits for many nitrosamines in the low ng/mL range. acs.org
Table 2: Illustrative GC-TEA Retention Times for Various N-Nitrosamines
| Compound | GC Column | Retention Time (min) |
|---|---|---|
| N-Nitrosodimethylamine (NDMA) | Varies | Varies |
| N-Nitrosodiethylamine (NDEA) | Varies | Varies |
| N-Nitrosodipropylamine (NDPA) | Varies | Varies |
This table provides examples of nitrosamines commonly analyzed by GC-TEA. Specific retention time for N-nitroso-N-pentyl-beta-alanine would depend on the exact chromatographic conditions and the derivative used.
Liquid Chromatography-Mass Spectrometry for Trace Analysis
Liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), has become the gold standard for the trace analysis of a wide range of nitrosamines, including those that are non-volatile and thermally labile. glsciences.comyoutube.comthermofisher.com This technique does not typically require derivatization for compounds like N-nitroso-N-pentyl-beta-alanine.
Separation is achieved by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), followed by detection with a mass spectrometer. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization sources used for nitrosamine (B1359907) analysis.
For highly sensitive and selective quantification, multiple reaction monitoring (MRM) mode is employed in tandem mass spectrometry. digitellinc.comdigitellinc.comnih.gov In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly enhances the signal-to-noise ratio and provides a high degree of certainty in identification and quantification. Detection limits for nitrosamines using LC-MS/MS can reach the low parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. nih.gov
Table 3: Illustrative LC-MS/MS Parameters for Nitrosamine Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Quantification (LOQ) |
|---|---|---|---|
| N-Nitroso-atenolol | 296 | 222, 145 | 0.5 ng/mL |
| N-Nitrosopiperazine | - | - | 1 ng/mL |
This table presents examples of LC-MS/MS data for other nitrosamines. The specific precursor/product ion transitions and LOQ for N-nitroso-N-pentyl-beta-alanine would need to be determined experimentally.
Electrophoretic Techniques for Compound Profiling
Capillary electrophoresis (CE) is a high-resolution separation technique that can be applied to the analysis of charged species like amino acids and their derivatives. acs.orgnih.govnih.gov The separation in CE is based on the differential migration of analytes in an electric field. Since N-nitroso-N-pentyl-beta-alanine possesses a carboxylic acid group, it can be ionized to carry a negative charge at appropriate pH values, making it suitable for CE analysis.
CE can be coupled with various detectors, including UV-Vis and mass spectrometry (CE-MS). acs.orgnih.gov CE-MS combines the high separation efficiency of CE with the sensitive and selective detection capabilities of mass spectrometry, making it a powerful tool for the analysis of complex samples. While specific applications of electrophoretic techniques for the direct analysis of N-nitroso-N-pentyl-beta-alanine were not found in the reviewed literature, the established use of CE for both amino acids and some nitrosamines suggests its potential for the profiling of this compound. jst.go.jpnih.gov The technique offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. creative-proteomics.com
Method Validation and Interlaboratory Comparison Studies
The robust validation of analytical methods is a critical prerequisite for the accurate and reliable quantification of N-nitroso compounds, including N-nitroso-N-pentyl-beta-Alanine. Method validation ensures that the chosen analytical procedure is fit for its intended purpose, providing confidence in the generated data. Furthermore, interlaboratory comparison studies are essential for assessing the reproducibility and comparability of results among different analytical laboratories.
Method validation encompasses the evaluation of several key performance characteristics to demonstrate that a method is suitable for its intended use. These parameters typically include linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ). Due to the potential presence of N-nitrosamines at trace levels in various matrices, highly sensitive and selective analytical techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS/MS), are often employed. ijpsjournal.comnih.gov The validation of these methods is crucial for ensuring the safety and quality of pharmaceutical products. edqm.eu
While specific validation data for N-nitroso-N-pentyl-beta-Alanine is not extensively available in public literature, the validation principles and expected performance can be illustrated by examining studies on other structurally related N-nitrosamines. These studies provide a framework for the type of performance characteristics that would be required for a validated method for N-nitroso-N-pentyl-beta-Alanine.
For instance, a study on the determination of various nitrosamines in metformin (B114582) hydrochloride using a headspace gas chromatography-tandem mass spectrometry method demonstrated high accuracy, sensitivity, and precision, in line with ICH guidelines. nih.gov Another study utilizing a novel liquid chromatography-tandem mass spectrometry (LC-MS/MS) based analytical method for several N-nitrosamines in pharmaceutical products and packaging materials also reported successful validation. nih.gov
The following tables represent typical data that would be generated during the method validation for an N-nitroso compound, based on findings for analogous compounds.
Table 1: Illustrative Method Validation Parameters for N-Nitrosamine Analysis
| Parameter | Typical Acceptance Criteria | Description |
| Linearity (R²) | ≥ 0.99 | Indicates the proportional relationship between the concentration of the analyte and the analytical signal. |
| Accuracy (% Recovery) | 80 - 120% | Measures the closeness of the experimental value to the true value, often assessed by spiking experiments. |
| Precision (RSD%) | Measures the degree of scatter between a series of measurements. | |
| - Repeatability | ≤ 15% | Precision under the same operating conditions over a short interval of time. |
| - Intermediate Precision | ≤ 20% | Precision within the same laboratory but on different days, with different analysts, or on different equipment. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
Table 2: Example Linearity Data for an N-Nitrosamine Analog
| Concentration (ng/mL) | Instrument Response (Peak Area) |
| 0.5 | 1,250 |
| 1.0 | 2,480 |
| 2.5 | 6,300 |
| 5.0 | 12,650 |
| 10.0 | 25,100 |
| 20.0 | 50,500 |
| Calculated R² | 0.9995 |
Table 3: Example Accuracy and Precision Data from a Spiked Sample Analysis
| Spike Level (ng/mL) | Measured Concentration (ng/mL) (n=6) | Mean Recovery (%) | RSD (%) |
| Low (1.0) | 1.05, 1.02, 0.98, 1.08, 1.01, 1.06 | 103.3 | 3.9 |
| Medium (5.0) | 5.10, 4.95, 5.20, 5.05, 4.90, 5.15 | 101.5 | 2.3 |
| High (15.0) | 14.8, 15.3, 14.6, 15.5, 14.9, 15.1 | 100.2 | 2.4 |
Interlaboratory Comparison Studies
Participation in such studies helps laboratories to:
Evaluate their performance against other laboratories.
Identify potential biases in their analytical methods or procedures.
Demonstrate the competence of their analytical staff and the effectiveness of their quality management system.
A collaborative study involving six laboratories from different international regulatory agencies assessed the performance of various analytical procedures for determining several small-molecule nitrosamines in pharmaceutical samples. edqm.eu The study demonstrated that accurate and precise quantification of trace-level nitrosamines could be achieved using different validated analytical procedures, highlighting the importance of such inter-laboratory efforts in ensuring the quality and safety of medicines. edqm.eu While specific interlaboratory studies for N-nitroso-N-pentyl-beta-Alanine are not documented, the framework and importance of such studies for the broader class of N-nitrosamines are well-established.
Biochemical Reactivity and Molecular Interaction Mechanisms of N Nitroso N Pentyl Beta Alanine
Metabolic Activation Pathways
The biotransformation of N-nitroso-N-pentyl-beta-alanine is a critical prerequisite for its carcinogenic activity. This process involves enzymatic reactions that convert the relatively inert parent compound into highly reactive intermediates capable of damaging cellular components.
Cytochrome P450-Mediated α-Hydroxylation Mechanisms
The initial and rate-limiting step in the metabolic activation of many nitrosamines is α-hydroxylation, a reaction predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov This enzymatic process involves the insertion of a hydroxyl group onto the carbon atom adjacent (in the α-position) to the N-nitroso group.
For N-nitroso-N-pentyl-beta-alanine, this hydroxylation can occur on the α-carbon of the pentyl group. The specific CYP isoforms involved in the metabolism of N-nitroso-N-pentyl-beta-alanine have not been definitively identified in the provided search results. However, studies on structurally similar long-chain nitrosamines, such as N-nitrosodipropylamine (NDPA) and N-nitrosodibutylamine (NDBA), have demonstrated that CYP2B1 is a key enzyme responsible for their α-hydroxylation. nih.gov It is plausible that CYP2B1, or other members of the CYP2B subfamily, could also play a significant role in the activation of N-nitroso-N-pentyl-beta-alanine.
The efficiency of α-hydroxylation can be influenced by the specific CYP isoform and the structure of the nitrosamine (B1359907). For instance, different CYP2A enzymes exhibit significant variations in their catalytic efficiencies for the α-hydroxylation of other nitrosamines like N'-nitrosonornicotine (NNN). nih.gov
Formation of Reactive Intermediates (e.g., Diazonium Ions, Carbocations)
The product of α-hydroxylation, an α-hydroxynitrosamine, is an unstable intermediate. It undergoes spontaneous decomposition to yield a series of highly reactive electrophilic species. nih.govnih.gov
The decomposition of the α-hydroxylated N-nitroso-N-pentyl-beta-alanine would proceed as follows:
The α-hydroxynitrosamine rearranges, leading to the formation of an alkyldiazohydroxide.
This is followed by the elimination of a water molecule to generate a diazonium ion.
The diazonium ion is also unstable and can release a molecule of nitrogen gas (N₂) to form a carbocation.
Both the diazonium ion and the carbocation are potent alkylating agents that can react with nucleophilic sites in cellular macromolecules. While carbocations can be formed, evidence from studies with N-nitrosodi-n-propylamine suggests that DNA alkylation may occur primarily through a direct reaction with the diazonium ion before a free carbocation is formed. nih.gov
Non-P450 Enzyme Systems in Biotransformation
While cytochrome P450 enzymes are the primary drivers of nitrosamine activation, other enzyme systems can also contribute to their biotransformation, although their role in the activation of N-nitroso-N-pentyl-beta-alanine is not well-defined. nih.govnih.gov These non-P450 enzymes include:
Aldehyde oxidase and Xanthine oxidoreductase: These enzymes are involved in the oxidative metabolism of various xenobiotics. nih.gov
Flavin-containing monooxygenases (FMOs): FMOs can also catalyze the oxidation of nitrogen-containing compounds.
Alcohol dehydrogenase and Aldehyde dehydrogenase: These enzymes could potentially be involved in the further metabolism of aldehyde byproducts generated during nitrosamine activation. nih.gov
Molecular Mechanisms of Nucleic Acid Interaction
The ultimate carcinogenic and mutagenic effects of N-nitroso-N-pentyl-beta-alanine are mediated by the interaction of its reactive metabolites with nucleic acids, particularly DNA.
DNA Alkylation Chemistry and Adduct Formation Specificity
The electrophilic diazonium ions and carbocations generated from the metabolic activation of N-nitroso-N-pentyl-beta-alanine can attack the nucleophilic centers in DNA bases, resulting in the formation of DNA adducts. nih.govnih.gov This process, known as DNA alkylation, is a critical initiating event in chemical carcinogenesis. openrepository.com
The pentyl group from N-nitroso-N-pentyl-beta-alanine is transferred to the DNA, forming various pentylated DNA adducts. The specificity of adduct formation depends on several factors, including the reactivity of the alkylating species and the accessibility of the nucleophilic sites within the DNA double helix. The primary sites of alkylation in DNA are the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases.
The N7 position of guanine (B1146940) is the most nucleophilic site in DNA and is, therefore, a major target for alkylating agents. nih.gov The formation of N7-pentylguanine is a likely and significant outcome of the interaction between the reactive metabolites of N-nitroso-N-pentyl-beta-alanine and DNA.
The mechanism of N7-guanine adduct formation involves the direct attack of the N7 atom of guanine on the electrophilic pentyl diazonium ion or pentyl carbocation. mdpi.com The formation of N7-alkylguanine adducts serves as a reliable biomarker of exposure to nitrosamines. nih.govresearchgate.net
While N7-guanine adducts are the most abundant type of DNA adduct formed by many alkylating agents, they are generally considered to be less directly mutagenic than O-alkylated adducts because the N7 position is not directly involved in Watson-Crick base pairing. nih.govresearchgate.net However, the formation of N7-guanine adducts can have several important biological consequences:
Chemical Instability: N7-alkylguanine adducts can destabilize the glycosidic bond between the guanine base and the deoxyribose sugar, leading to spontaneous depurination and the formation of an abasic (AP) site. nih.gov These AP sites can be mutagenic if not repaired properly.
Ring Opening: The positively charged imidazole (B134444) ring of N7-alkylguanine can be susceptible to cleavage, leading to the formation of formamidopyrimidine (FAPy) lesions. These FAPy adducts are more persistent and can be more mutagenic than the original N7-adduct. researchgate.net
DNA Cross-linking: In some cases, bifunctional alkylating agents can lead to the formation of DNA-DNA cross-links, such as bis-N7-guanine adducts, which are highly toxic and mutagenic lesions. mdpi.com
The table below summarizes the key molecular events in the bioactivation and DNA interaction of N-nitroso-N-pentyl-beta-alanine.
| Process | Key Molecules/Intermediates | Enzymes/Mechanisms | Primary Outcome |
| Metabolic Activation | N-nitroso-N-pentyl-beta-alanine | Cytochrome P450 (e.g., CYP2B1) | α-hydroxynitrosamine |
| Formation of Reactive Intermediates | α-hydroxynitrosamine | Spontaneous decomposition | Pentyl diazonium ion, Pentyl carbocation |
| DNA Alkylation | Pentyl diazonium ion, Pentyl carbocation | Nucleophilic attack by DNA bases | DNA adducts |
| N7-Guanine Adduct Formation | Pentyl diazonium ion, Pentyl carbocation | Attack by N7 of guanine | N7-pentylguanine |
O6-Guanine Adduct Formation Pathways
The formation of DNA adducts by N-nitrosamines is a critical initiating event in their toxic and carcinogenic effects. These compounds are typically pro-carcinogens that require metabolic activation to exert their alkylating effects. nih.gov This activation is primarily carried out by cytochrome P450 (CYP) enzymes. nih.govnih.gov
The metabolic activation of N-nitroso-N-pentyl-beta-alanine is initiated by α-hydroxylation, a process where a hydroxyl group is added to the carbon atom adjacent to the nitroso group. nih.govnih.gov This reaction is catalyzed by various CYP isoforms, such as CYP2E1 and CYP2A6, which are known to metabolize other nitrosamines like N-nitrosodimethylamine (NDMA). nih.govmdpi.com
The resulting α-hydroxy nitrosamine is an unstable intermediate. nih.gov It undergoes spontaneous decomposition, leading to the formation of a highly reactive pentyl-diazonium ion. nih.govoup.com This electrophilic species is the ultimate alkylating agent that can attack nucleophilic sites on DNA bases. nih.govnih.gov
One of the most significant and mutagenic of these reactions is the alkylation of the O6 position of guanine. oup.com The pentyl-diazonium ion transfers its pentyl group to the oxygen atom at position 6 of the guanine base, forming an O6-pentylguanine adduct. This O6-alkylguanine lesion is considered a primary pre-mutagenic event, as it can cause G:C to A:T transition mutations during DNA replication if not repaired. oup.com
Other DNA Base Adducts and Their Formation Mechanisms
Common alternative sites for DNA alkylation by N-nitroso compounds include:
N7-position of Guanine (N7-pentylguanine): The N7 position of guanine is highly nucleophilic and a frequent target for alkylating agents. oup.comnih.gov While N7-alkylguanine adducts are often the most abundant type of DNA adduct formed, they are generally considered less mutagenic than O6-alkylguanine adducts. oup.com However, their formation can destabilize the glycosidic bond, potentially leading to depurination and the creation of an abasic site, which can be mutagenic if not properly repaired. nih.gov
O4-position of Thymine (B56734) (O4-pentylthymine): The O4 position of thymine is another site susceptible to alkylation. oup.com The formation of O4-alkylthymine adducts is significant as they are miscoding lesions that can lead to T:A to C:G transition mutations. oup.com
Other Adducts: Alkylation can also occur at other sites, such as the N3 position of adenine (B156593) and the O2 positions of cytosine and thymine, although these tend to form in lower quantities compared to O6- and N7-guanine adducts. nih.govmdpi.com Research on the tobacco-specific nitrosamine NNK shows that a variety of adducts can be formed, including those resulting from both methylation and pyridyloxobutylation of DNA. bohrium.commdpi.comnih.gov
The following table summarizes the primary DNA adducts formed by the metabolic activation of N-nitrosamines and their potential mutagenic consequences.
| Adduct Name | Site of Formation | Potential Mutagenic Consequence |
| O6-pentylguanine | O6 position of Guanine | G:C → A:T Transitions oup.com |
| N7-pentylguanine | N7 position of Guanine | Depurination, Abasic sites nih.gov |
| O4-pentylthymine | O4 position of Thymine | T:A → C:G Transitions oup.com |
| N3-pentyladenine | N3 position of Adenine | Cytotoxic, blocks replication |
| O2-pentylthymine | O2 position of Thymine | Miscoding, T:A → C:G Transitions nih.gov |
DNA Strand Breakage and Repair Pathway Modulation
The interaction of N-nitroso-N-pentyl-beta-alanine metabolites with DNA can lead not only to base adducts but also to the induction of DNA strand breaks. nih.gov These breaks can be a direct result of the chemical instability of certain DNA adducts or can arise as intermediates during the cellular DNA repair process. For instance, the enzymatic removal of a damaged base by a DNA glycosylase creates an abasic (AP) site, which is then cleaved by an AP endonuclease, generating a single-strand break as part of the base excision repair (BER) pathway. nih.govnih.gov
N-nitroso compounds have been shown to induce single-strand breaks in cellular DNA. nih.govoup.com If two single-strand breaks occur in close proximity on opposite strands, a more severe double-strand break can be formed. The processing of bulky adducts or a high density of lesions can overwhelm or stall repair machinery, also contributing to strand breakage. oup.com
Cells possess a complex network of DNA repair pathways to counteract the damage caused by alkylating agents. nih.govnih.gov The presence of adducts from N-nitroso-N-pentyl-beta-alanine can activate and modulate these pathways:
Base Excision Repair (BER): This pathway is primarily responsible for repairing smaller, non-helix-distorting lesions like N7-methylguanine and N3-methyladenine. nih.gov
O6-Alkylguanine-DNA Alkyltransferase (AGT/MGMT): This protein provides direct damage reversal by transferring the alkyl group from O6-alkylguanine to one of its own cysteine residues. nih.govnih.gov This is a crucial defense mechanism against the mutagenic effects of O6-guanine adducts.
Nucleotide Excision Repair (NER): NER is typically involved in removing bulky, helix-distorting adducts. nih.govnih.gov
DNA Damage Response (DDR): The presence of DNA damage, including strand breaks and stalled replication forks, activates signaling pathways like the ATM/ATR-mediated response. oup.com This can lead to cell cycle arrest, providing more time for DNA repair, or trigger apoptosis if the damage is too extensive to be repaired. oup.comnih.gov
Cellular Responses to Molecular Interactions
Oxidative Stress Induction Mechanisms
The metabolic processing of N-nitrosamines is a known source of oxidative stress. nih.govnih.gov The enzymatic activity of cytochrome P450, essential for the activation of N-nitroso-N-pentyl-beta-alanine, can lead to the production of reactive oxygen species (ROS) such as superoxide (B77818) anion (O₂⁻) and hydrogen peroxide (H₂O₂). nih.gov
Furthermore, the breakdown of the nitrosamine structure itself can release nitric oxide (NO) radicals. nih.govoup.com Under certain conditions, NO can react with superoxide to form the highly reactive and damaging species peroxynitrite (ONOO⁻). acs.org This cascade of reactive species can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress. This condition can cause widespread damage to cellular components, including lipids (lipid peroxidation), proteins, and DNA, further contributing to the compound's toxicity. nih.gov For example, oxidative stress can lead to the formation of 8-oxo-7,8-dihydro-2′-deoxyguanosine (8-oxodG), a mutagenic DNA lesion. oup.com
Protein Adduct Formation and Functional Impairment
The electrophilic intermediates generated during the metabolic activation of N-nitroso-N-pentyl-beta-alanine are not exclusively reactive towards DNA. They can also target nucleophilic amino acid residues in proteins, such as cysteine, histidine, and lysine. nih.govnih.gov This covalent binding results in the formation of protein adducts.
This modification can have significant consequences for protein structure and function. nih.gov The addition of a pentyl group can alter the protein's three-dimensional conformation, block active sites of enzymes, or interfere with protein-protein interactions. nih.gov Such functional impairment can disrupt critical cellular processes, including metabolic pathways, signal transduction, and structural integrity. nih.gov
Another mechanism of protein modification involves S-nitrosylation, the covalent attachment of a nitric oxide group to the thiol side chain of cysteine residues. nih.gov This reversible post-translational modification can be triggered by the NO released from nitrosamine metabolism and can activate or inhibit protein activity, affecting a wide range of cellular signaling events. nih.govnih.gov
The following table details key cellular proteins that are susceptible to adduction and the potential functional consequences.
| Target Protein Type | Amino Acid Residue(s) Targeted | Functional Impairment |
| Enzymes | Cysteine, Histidine (in active site) | Inhibition or altered activity, disruption of metabolic pathways. nih.gov |
| Structural Proteins | Lysine, Cysteine | Altered conformation, loss of structural integrity. |
| Receptors | Cysteine, Histidine | Impaired ligand binding, altered signal transduction. nih.gov |
| Transcription Factors | Cysteine (e.g., in zinc-finger domains) | Disrupted DNA binding, altered gene expression. nih.gov |
Modulation of Endogenous Biochemical Processes
Exposure to N-nitroso compounds like N-nitroso-N-pentyl-beta-alanine can significantly modulate various endogenous biochemical and cellular processes beyond direct macromolecular damage. The cellular response to the induced DNA damage and oxidative stress involves the activation of complex signaling networks.
Studies on various nitrosamines have demonstrated modifications in pathways related to:
Cell Cycle Regulation: DNA damage can trigger checkpoints in the cell cycle, such as the G1/S and G2/M transitions, to halt proliferation and allow for repair. oup.comnih.gov
Apoptosis: If cellular damage is irreparable, programmed cell death (apoptosis) pathways may be initiated to eliminate the compromised cell. oup.comnih.gov
Inflammatory Response: N-nitroso compounds can induce a pro-inflammatory immune response, potentially contributing to the pathology associated with exposure. oup.comnih.gov
Signal Transduction: Stress-activated protein kinase (SAPK) pathways, such as the JNK and p38 MAPK pathways, are often activated in response to chemical stressors, influencing cell fate decisions between survival, arrest, and apoptosis.
Gene Expression: The cellular stress caused by N-nitroso compounds can lead to broad changes in the transcriptomic profile, affecting the expression of genes involved in development, stress response, and metabolism. oup.comnih.gov For example, exposure to N-nitrosodiethylamine (NDEA) in neurons has been shown to decrease the expression of insulin (B600854) and IGF receptors. nih.gov
It is important to note that the β-alanine component of the molecule itself is a biologically active amino acid. Supplementation with β-alanine is known to increase muscle carnosine levels and can influence oxidative metabolism and mitochondrial biogenesis, though these effects are generally observed at concentrations far exceeding those expected from incidental exposure to N-nitroso-N-pentyl-beta-alanine. nih.govmdpi.com
Impact on Enzyme Activity and Cofactor Depletion
There is currently no scientific literature that describes the effects of beta-Alanine (B559535), N-nitroso-N-pentyl- on enzyme activity or its potential to cause cofactor depletion. Research on other N-nitroso compounds suggests that they can interact with and modify the activity of various enzymes, particularly those involved in xenobiotic metabolism such as cytochrome P450 enzymes. However, without specific studies on the N-nitroso-N-pentyl derivative of beta-alanine, any such effects are purely speculative for this particular compound.
Interference with Cellular Signaling Pathways
Similarly, there is a lack of information concerning the interference of beta-Alanine, N-nitroso-N-pentyl- with cellular signaling pathways. While the parent molecule, beta-alanine, is known to have roles in neurotransmission and as a precursor to the intracellular buffer carnosine, the addition of the N-nitroso-N-pentyl group would significantly alter its chemical properties and likely its biological targets. The potential for this compound to act as a nitric oxide donor, a common characteristic of some N-nitroso compounds, and thereby influence signaling pathways, has not been investigated.
In the absence of dedicated research on beta-Alanine, N-nitroso-N-pentyl-, it is impossible to provide a scientifically accurate account of its biochemical interactions. The scientific community has not yet published studies that would elucidate its specific molecular mechanisms of action.
Environmental Dynamics and Transformation of N Nitroso N Pentyl Beta Alanine
Occurrence and Distribution in Environmental Compartments
The presence and movement of beta-Alanine (B559535), N-nitroso-N-pentyl- in the environment are governed by its chemical properties, which are influenced by the N-nitroso group, the beta-alanine structure, and the pentyl chain. As a member of the N-nitrosamine family, its distribution is expected to be widespread, albeit at trace concentrations.
Aquatic Environments (Surface Water, Wastewater)
N-nitrosamines are frequently detected in various aquatic systems, with wastewater treatment plants (WWTPs) being a significant source. Studies have consistently identified N-nitrosamines like N-nitrosodimethylamine (NDMA) in both the influent and effluent of WWTPs. nih.govresearchgate.net For instance, one study of 21 full-scale sewage treatment plants found NDMA to be the predominant nitrosamine (B1359907) in primary effluents, with median concentrations ranging from 5-20 ng/L, and peak concentrations reaching up to 1 µg/L. nih.gov N-nitrosomorpholine (NMOR) was also commonly found at concentrations of 5-30 ng/L. nih.gov The removal efficiencies in these plants varied, generally being above 60% for many nitrosamines in activated sludge treatment. nih.gov
The presence of beta-Alanine, N-nitroso-N-pentyl- in wastewater would likely originate from industrial discharges or as a transformation product of other chemicals. Its water solubility, enhanced by the polar beta-alanine moiety, would facilitate its transport in aquatic systems. The pentyl group, being a five-carbon alkyl chain, may slightly decrease its water solubility compared to smaller nitrosamines like NDMA, potentially leading to some partitioning to organic matter in the water column.
A study on the occurrence and fate of N-nitrosamines in three Japanese WWTPs showed removal efficiencies ranging from 35% to over 99% for various nitrosamines. nih.gov However, the formation potential of N-nitrosamines can persist even after treatment, suggesting that treated wastewater can still be a source of these compounds in receiving surface waters. nih.gov Therefore, it is plausible that beta-Alanine, N-nitroso-N-pentyl- could be found in surface waters receiving treated wastewater effluent. The concentrations would likely be in the low ng/L range, similar to other detected N-nitrosamines. nih.gov
Atmospheric Presence and Transport
N-nitrosamines can be released into the atmosphere from various sources. Once in the air, they are expected to exist primarily in the vapor phase. epa.gov Their atmospheric fate is largely dictated by photolysis, breaking down in the presence of sunlight. epa.gov The estimated atmospheric lifetime of many nitrosamines is short due to this rapid photochemical degradation. researchgate.net
For beta-Alanine, N-nitroso-N-pentyl-, its volatility would be lower than that of smaller, more volatile nitrosamines due to its higher molecular weight. However, it could still be subject to atmospheric transport, especially if associated with particulate matter. Organic nitrogen compounds, including nitrosamines, have been detected in atmospheric particulate matter in urban environments. nih.gov The hydrophilic nature of the beta-alanine portion of the molecule suggests that wet deposition would be a likely removal mechanism from the atmosphere. researchgate.net
Soil and Sediment Interactions
When released to soil, N-nitrosamines are generally expected to be mobile, with the potential to leach into groundwater. epa.gov The degree of interaction with soil and sediment particles is influenced by the compound's polarity and the organic carbon content of the soil. The polar beta-alanine group in beta-Alanine, N-nitroso-N-pentyl- would likely increase its mobility in soil. However, the nonpolar pentyl group could lead to some sorption to soil organic matter.
Studies on the stability of nitrosamines in soil have shown that they can be resistant to degradation, with a lag phase before slow disappearance. nih.gov One study found that N-nitrosodimethylamine, N-nitrosodiethylamine, and N-nitrosodi-n-propylamine were resistant to degradation in soil, with a lag of nearly 30 days before slow decomposition began. nih.gov
In freshwater sediments near wastewater treatment plants, several N-nitrosamines have been detected for the first time, including N-nitrosodibutylamine (NDBA) and N-nitrosopyrrolidine (NPYR). nih.gov The occurrence of NPYR was positively correlated with the sediment's organic carbon and iron content, while NDBA was correlated with bulk water ammonia (B1221849) and pH levels. nih.gov This suggests that the fate of beta-Alanine, N-nitroso-N-pentyl- in sediments could be influenced by similar factors. Its concentration in sediments would likely be in the ng/g dry weight range. nih.gov
Degradation Pathways in Natural and Engineered Systems
The persistence of beta-Alanine, N-nitroso-N-pentyl- in the environment is determined by its susceptibility to various degradation processes, primarily photochemical and biological degradation.
Photochemical Degradation in Aqueous and Gaseous Phases
Photolysis is a major degradation pathway for N-nitrosamines. acs.org They are known to be decomposed by exposure to UV irradiation, which cleaves the N-N bond. researchgate.netmit.edu In aqueous solutions, the photolytic degradation of nitrosamines can be efficient. nih.gov Studies have shown that under UV irradiation, N-nitrosamines have a strong absorption in the 225-250 nm range, leading to the breaking of the N-N bond and the formation of degradation products. mdpi.com The quantum yield for the decomposition of NDMA is relatively constant over a wide pH range of 2-8. acs.org
For beta-Alanine, N-nitroso-N-pentyl-, it is expected to undergo similar photochemical degradation. The process would likely lead to the formation of beta-alanine-N-pentylamine and nitrite (B80452) or other nitrogen oxides. The rate of degradation would depend on the intensity and wavelength of UV light, as well as the presence of other substances in the water that could act as photosensitizers or quenchers. In the gaseous phase, photolysis by sunlight is expected to be a rapid process, limiting its atmospheric lifetime. epa.gov
Biodegradation Pathways and Microbial Community Roles
Biodegradation of N-nitrosamines has been observed in both soil and water, although the rates can be slow and dependent on environmental conditions and the specific structure of the nitrosamine. nih.govgassnova.no Some studies suggest that microbial communities can adapt to degrade nitrosamines, with complete removal requiring an acclimated biocenosis. nih.gov
The biodegradation of N-nitrosamines can occur under both oxic and anoxic conditions. nih.govusgs.gov For example, N-nitrosodimethylamine has been shown to be mineralized by microorganisms in aqueous and soil systems. nih.gov The rate of mineralization can be influenced by the initial concentration of the nitrosamine and the presence of other carbon sources. nih.gov
The biodegradability of beta-Alanine, N-nitroso-N-pentyl- would be influenced by both the beta-alanine and the N-pentyl moieties. Beta-alanine is a naturally occurring amino acid and is readily biodegradable. The pentyl group, being a short alkyl chain, is also generally susceptible to microbial attack. However, the N-nitroso group can confer resistance to degradation. It is plausible that the initial step in the biodegradation of this compound would be the cleavage of the N-N bond by microbial enzymes, followed by the degradation of the resulting amine and beta-alanine. The specific microbial communities capable of this degradation would likely be diverse and could be found in environments contaminated with other nitrosamines or related compounds.
Chemical Degradation under Environmental Conditions
The environmental fate of N-nitroso compounds, including beta-Alanine, N-nitroso-N-pentyl-, is largely dictated by their susceptibility to various chemical degradation processes. The primary pathways for the breakdown of these compounds in the environment are hydrolysis, photolysis, and oxidation. The structure of beta-Alanine, N-nitroso-N-pentyl-, which contains a nitroso group, an amide linkage, and alkyl chains, influences its reactivity under different environmental conditions.
Hydrolysis:
Photolysis:
Photolysis, or degradation by light, is a significant environmental degradation pathway for many N-nitroso compounds. The N-nitroso group can absorb ultraviolet (UV) radiation, leading to the cleavage of the N-N bond. Studies on the photolysis of N-nitrosamides and N-nitrosamines in acidic media have shown that the primary photochemical processes involve the photo-elimination of the nitroso group and a light-catalyzed denitrosation nih.gov. The cleavage of the nitrogen-nitrogen bond is a common outcome nih.gov. For N-nitrosamines, UV photolysis can lead to the formation of various radical species and subsequent degradation products nih.gov. It is expected that beta-Alanine, N-nitroso-N-pentyl- would be susceptible to photolysis in sunlit surface waters, leading to the formation of beta-alanine, pentylamine, and various nitrogen oxide species. The rate and extent of photolysis would depend on factors such as water clarity, depth, and the intensity of solar radiation.
Oxidation:
Oxidative degradation can also contribute to the transformation of N-nitroso compounds in the environment. Advanced oxidation processes, which generate highly reactive hydroxyl radicals, are effective in degrading nitrosamines in water nih.gov. In the natural environment, oxidative processes can be initiated by naturally occurring oxidants or through photo-induced reactions. While specific studies on the oxidation of beta-Alanine, N-nitroso-N-pentyl- are not available, research on other nitrosamines indicates that oxidation can lead to the formation of various transformation products. For instance, the beta-oxidation of N-nitrosodiethanolamine has been observed in biological systems, suggesting that similar enzymatic or chemical oxidation of the pentyl chain in beta-Alanine, N-nitroso-N-pentyl- could occur in the environment, particularly in the presence of microbial activity nih.gov.
Persistence and Bioavailability Considerations in Environmental Systems
The persistence of a chemical in the environment refers to the length of time it remains in a particular environmental compartment before being degraded or removed. Bioavailability refers to the fraction of the chemical that is available for uptake by organisms. Both persistence and bioavailability are critical factors in assessing the potential environmental risk of a substance.
Persistence:
The persistence of beta-Alanine, N-nitroso-N-pentyl- in environmental systems such as soil and water will be determined by the rates of the degradation processes discussed above (hydrolysis, photolysis, and biodegradation).
In Soil: In soil environments, the persistence of beta-Alanine, N-nitroso-N-pentyl- will be influenced by its adsorption to soil particles and its susceptibility to microbial degradation. The carboxylic acid group in the beta-alanine moiety may influence its mobility and partitioning in soil. Compounds with polar functional groups can have complex interactions with soil organic matter and clay minerals. Biodegradation by soil microorganisms is expected to be a significant removal process, although the N-nitroso group can sometimes confer resistance to microbial attack.
Bioavailability:
The bioavailability of beta-Alanine, N-nitroso-N-pentyl- to aquatic and terrestrial organisms will depend on its physical and chemical properties, such as its water solubility, octanol-water partition coefficient (Kow), and its ability to cross biological membranes.
While specific data for beta-Alanine, N-nitroso-N-pentyl- is not available, the presence of both a hydrophilic carboxylic acid group and a more lipophilic pentyl chain suggests that it may have some degree of both water solubility and lipophilicity. This could lead to its uptake by a range of organisms. The bioavailability of the parent compound, beta-alanine, has been studied in the context of dietary supplements, with research focusing on enhancing its absorption and uptake into muscle tissue nih.govnih.govresearchgate.netnutraceuticalbusinessreview.com. However, the addition of the N-nitroso-N-pentyl group will significantly alter the molecule's properties and how it interacts with biological systems. The potential for bioaccumulation in organisms would depend on the balance between its rate of uptake and the rate of its metabolic transformation and elimination. Given that N-nitroso compounds can be metabolized, long-term bioaccumulation may be limited, but the formation of potentially toxic metabolites is a concern.
Data on Related N-Nitroso Compounds
To provide context, the following table summarizes general information on the degradation and properties of some N-nitroso compounds. It is important to note that these are not direct data for beta-Alanine, N-nitroso-N-pentyl- but can offer insights into the expected behavior of this class of compounds.
| Compound Name | Degradation Pathway | Influencing Factors | Reference |
| N-Nitrosamides | Photolysis | Acidic media, UV light | nih.gov |
| N-Nitrosamines | UV Photolysis | Presence of hydroxyl radicals | nih.gov |
| N-nitroso-2-imidazolidone | Hydrolysis | pH (base-catalyzed) | researchgate.net |
| N-nitrosodiethanolamine | Beta-oxidation (metabolic) | Biological systems | nih.gov |
Computational Chemistry and Theoretical Modeling of N Nitroso N Pentyl Beta Alanine
Quantum Chemical Analyses of Electronic Structure and Reactivity
Quantum chemical analyses are fundamental to understanding the intrinsic properties of N-nitroso-N-pentyl-beta-Alanine. The electronic structure of the N-nitrosamine functional group dictates the molecule's stability, reactivity, and spectroscopic properties. A key feature of N-nitrosamines is the significant double bond character of the N-N bond, which results in hindered rotation and the possibility of stable E/Z isomers, also known as rotamers. acanthusresearch.comnih.gov This planarity of the Cα-N-N=O moiety is a defining structural characteristic. nih.gov
The reactivity of N-nitrosamines is largely associated with their metabolic activation, most notably through α-hydroxylation catalyzed by cytochrome P450 enzymes. acs.orgnih.govacs.org This initial step is often rate-limiting and is crucial for the formation of electrophilic species capable of interacting with cellular nucleophiles like DNA. acs.org
Density Functional Theory (DFT) is a widely used quantum chemical method to study the reaction mechanisms and energetics of N-nitrosamines. acs.orgresearchgate.net By applying DFT, researchers can map the potential energy surface for critical reactions, such as the metabolic activation of N-nitroso-N-pentyl-beta-Alanine. This involves calculating the Gibbs free energies of reactants, transition states, and products for sequential reaction steps, including α-hydroxylation, subsequent proton transfer, and elimination of a hydroxyl group to form highly reactive intermediates. acs.org
Functionals such as B3LYP, paired with basis sets like def2-TZVP, are commonly employed to model these reaction profiles in a solvent environment, often simulated using implicit models like the Integral Equation Formalism-Polarizable Continuum Model (IEF-PCM). researchgate.net These calculations provide activation energy barriers, which are crucial for predicting the likelihood and rate of specific metabolic pathways. acs.orgresearchgate.net
| Reaction Step | Description | Illustrative Activation Free Energy (kcal/mol) |
|---|---|---|
| α-Hydroxylation | Enzyme-catalyzed addition of a hydroxyl group to the carbon adjacent to the nitroso-nitrogen. | Typically enzyme-mediated and exothermic, not rate-determining. nih.gov |
| Hydroxyl Elimination | Loss of water from the α-hydroxy nitrosamine (B1359907) to form a diazonium ion. | ~10 - 20 |
| N2 Elimination | Release of nitrogen gas from the diazonium ion to form a carbenium ion. | Variable, can be barrierless for stable carbenium ions. nih.gov |
Ab initio (from first principles) calculations provide a high level of theory for studying the energetics of reactive intermediates formed during the metabolism of N-nitroso-N-pentyl-beta-Alanine. Methods such as Møller-Plesset perturbation theory (MP2) and high-level composite methods can accurately determine the energies of species like α-hydroxy nitrosamines, diazonium ions, and carbenium ions. acs.orgrsc.org
These calculations are vital for understanding the stability of these transient species. The relative energies of these intermediates determine the preferred reaction pathway and the ultimate electrophile responsible for toxicity. For instance, the stability of the pentyl carbenium ion derived from N-nitroso-N-pentyl-beta-Alanine would heavily influence the kinetics of DNA alkylation. nih.gov Studies on related amino acids have successfully used ab initio methods to determine thermodynamic properties like enthalpies of formation, demonstrating the robustness of these approaches. nih.gov
| Intermediate Species | Relative Free Energy (kcal/mol) |
|---|---|
| α-Hydroxy Nitrosamine | 0 (Reference) |
| Diazonium Ion + H2O | +5 to +15 |
| Carbenium Ion + N2 + H2O | -5 to +5 |
Molecular Orbital (MO) theory offers a framework for understanding the electronic structure and distribution of electrons within N-nitroso-N-pentyl-beta-Alanine. The interaction between the lone pair of the amino nitrogen and the π-system of the N=O group leads to the partial double bond character of the N-N bond, which can be visualized through the highest occupied molecular orbital (HOMO). researchgate.net
The distribution of electron density, often quantified through calculated atomic charges (e.g., Natural Bond Orbital charges), reveals the electrophilic and nucleophilic sites within the molecule. researchgate.net The nitroso-nitrogen is typically electrophilic, while the oxygen atom is nucleophilic. nih.gov This charge distribution governs how the molecule interacts with other molecules, including water, enzymes, and DNA. The HOMO-LUMO energy gap is another important parameter derived from MO theory, correlating with the molecule's chemical reactivity and electronic transitions. mdpi.com
| Structural Parameter | Typical Value for N-Nitrosamines |
|---|---|
| N-N Bond Length | ~1.34 Å nih.gov |
| N=O Bond Length | ~1.24 Å nih.gov |
| Rotational Barrier (N-N bond) | ~23 kcal/mol nih.gov |
Molecular Dynamics Simulations of Compound-Biomolecule Interactions
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. qmul.ac.uk For N-nitroso-N-pentyl-beta-Alanine, MD simulations can provide detailed, dynamic insights into its interactions with key biological macromolecules, such as metabolic enzymes and DNA. rsc.org These simulations, which rely on force fields like CHARMM or AMBER to describe the forces between atoms, can model complex processes that are difficult to observe experimentally. nih.gov
The metabolic activation of N-nitroso-N-pentyl-beta-Alanine is initiated by its binding to a cytochrome P450 (CYP) enzyme. instem.com MD simulations can model the process of the compound entering the enzyme's active site, adopting a specific binding pose, and the conformational changes that may occur in the protein to accommodate the ligand. qmul.ac.ukunipa.it
These simulations can identify key amino acid residues that stabilize the ligand in the active site through hydrogen bonds, van der Waals forces, or hydrophobic interactions. Understanding these ligand-protein dynamics is crucial for predicting the efficiency and regioselectivity of the subsequent hydroxylation reaction. nih.gov
Following metabolic activation, the resulting electrophilic species—likely a pentyl-diazonium or carbenium ion—can react with DNA, forming a covalent adduct. acs.orgresearchgate.net This event is considered a key step in the initiation of carcinogenesis. researchgate.net MD simulations can be employed to model the approach of this reactive metabolite to the DNA double helix and the subsequent covalent bond formation.
These simulations can help predict the preferred sites of alkylation on the DNA bases (e.g., the N7 and O6 positions of guanine) and analyze the structural and dynamic consequences of the resulting DNA lesion. mdpi.com The formation of a DNA adduct can cause local distortions in the DNA helix, which may interfere with DNA replication and repair mechanisms, leading to mutations. nih.govoup.com Computational modeling of these adducts provides a molecular-level understanding of how N-nitroso-N-pentyl-beta-Alanine may exert its genotoxic effects. nih.gov
| Potential DNA Adduct | Illustrative Reaction Free Energy (kcal/mol) |
|---|---|
| N7-pentylguanine | Highly Exergonic (~ -90 to -120) |
| O6-pentylguanine | Highly Exergonic (~ -90 to -120) |
Reaction Pathway Modeling and Kinetic Prediction
Reaction pathway modeling for N-nitroso-N-pentyl-beta-alanine focuses on elucidating the mechanisms of its formation and degradation. These models are essential for predicting the compound's stability and reactivity under various conditions.
The development of a kinetic model for N-nitroso-N-pentyl-beta-alanine is founded on identifying all plausible elementary reactions involved in its lifecycle. This typically begins with its formation from the nitrosation of its precursor secondary amine, N-pentyl-beta-alanine. The reaction is generally acid-catalyzed, involving various nitrosating agents such as dinitrogen trioxide (N₂O₃) or the nitrosonium ion (NO⁺) researchgate.net.
Computational approaches, such as Density Functional Theory (DFT), are employed to explore the potential energy surface of the nitrosation reaction. researchgate.net These calculations help in identifying the most favorable reaction pathways and the key intermediates and transition states. The rate of formation of N-nitrosamines is significantly influenced by factors like pH, temperature, and the concentration of reactants. dtu.dkusp.org For instance, the nitrosation of secondary amines is often observed to be a significant risk in acidic conditions (pH < 6) and at higher nitrite (B80452) concentrations. usp.org
The degradation pathways of N-nitroso-N-pentyl-beta-alanine are also modeled. A primary pathway for many N-nitrosamines is metabolic activation through α-carbon hydroxylation, catalyzed by cytochrome P450 enzymes. nih.govacs.orgnih.gov This initial step is typically exothermic and not rate-determining. nih.gov Subsequent steps involve the formation of a diazonium ion, which is a potent alkylating agent. researchgate.net Alternative "detoxification" pathways, such as denitrosation, which results in the formation of the secondary amine, can also occur and compete with the activation pathway. nih.gov
The following table illustrates a simplified set of elementary reactions that could be part of a kinetic model for N-nitroso-N-pentyl-beta-alanine formation.
| Reaction Step | Description | Rate Constant (k) |
| 1 | Formation of Nitrous Acid | k₁ |
| 2 | Formation of Dinitrogen Trioxide (N₂O₃) | k₂ |
| 3 | Nitrosation of N-pentyl-beta-alanine by N₂O₃ | k₃ |
| 4 | Decomposition of N-nitroso-N-pentyl-beta-alanine | k₄ |
This table is for illustrative purposes to demonstrate the components of an elementary reaction-based model. The rate constants would be determined experimentally or through high-level computational calculations.
Transition State Theory (TST) is a fundamental concept used to estimate the rate constants of elementary reactions. rsc.org TST posits a quasi-equilibrium between the reactants and an activated complex (the transition state). rsc.org By calculating the Gibbs free energy of activation (ΔG‡), which is the difference in free energy between the reactants and the transition state, the rate constant (k) can be estimated using the Eyring equation:
k = (κkₒT/h) * exp(-ΔG‡/RT)
Where:
κ is the transmission coefficient
kₒ is the Boltzmann constant
T is the temperature in Kelvin
h is the Planck constant
R is the ideal gas constant
For N-nitroso-N-pentyl-beta-alanine, quantum chemical methods are used to locate the transition state structures for key reactions, such as the N-N bond formation during nitrosation or the C-H bond cleavage during α-hydroxylation. The vibrational frequencies of the reactants and the transition state are also calculated to determine the zero-point vibrational energies and partition functions, which are necessary for an accurate calculation of ΔG‡.
The table below provides hypothetical activation energies for competing metabolic pathways of N-nitroso-N-pentyl-beta-alanine, which could be calculated using computational methods.
| Reaction Pathway | Calculated Activation Energy (ΔG‡) (kcal/mol) |
| α-hydroxylation at the pentyl group | 15.2 |
| β-hydroxylation at the pentyl group | 20.5 |
| Denitrosation | 25.1 |
This data is hypothetical and serves to illustrate the application of TST in comparing the feasibility of different reaction pathways. Lower activation energies indicate a faster reaction rate.
Structure-Reactivity and Structure-Activity Relationship Studies
Structure-Reactivity and Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of N-nitroso-N-pentyl-beta-alanine with its chemical reactivity and biological activity.
For N-nitrosamines, SAR studies have identified several key structural features that influence their carcinogenic potency. nih.govpharmaexcipients.com These include:
α-Carbon Substitution: The presence of hydrogen atoms on the α-carbon is crucial for metabolic activation via hydroxylation. nih.gov Steric hindrance around the α-carbon can inhibit this process, reducing the compound's potency.
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as the carboxylic acid group in the beta-alanine (B559535) moiety of N-nitroso-N-pentyl-beta-alanine, can affect the electronic properties of the molecule and potentially reduce its reactivity and carcinogenic potency. nih.gov
Alkyl Chain Length: The length of the alkyl chain (the pentyl group in this case) can also influence metabolic pathways and potency.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of N-nitroso-N-pentyl-beta-alanine. nih.gov These models use a set of calculated molecular descriptors to build a statistical relationship with experimentally determined activities. Descriptors can include electronic properties (e.g., partial charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP).
The following table presents a selection of molecular descriptors that would be relevant for a QSAR study of N-nitroso-N-pentyl-beta-alanine and its analogs.
| Descriptor | Description | Hypothetical Value |
| LogP | Octanol-water partition coefficient, indicating lipophilicity | 1.85 |
| Molecular Weight | The sum of the atomic weights of all atoms in the molecule | 188.23 g/mol |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability | 0.8 eV |
| Dipole Moment | A measure of the molecule's overall polarity | 3.2 D |
These values are hypothetical and for illustrative purposes. They would be calculated using computational chemistry software in an actual QSAR study.
By analyzing these descriptors across a series of related N-nitrosamines, a predictive model can be constructed to estimate the potential carcinogenicity or other biological activities of N-nitroso-N-pentyl-beta-alanine without the need for extensive experimental testing.
Future Directions and Research Opportunities for N Nitroso N Pentyl Beta Alanine Research
Development of Novel Synthesis Methodologies with Reduced Byproducts
The synthesis of N-nitroso compounds, including β-Alanine, N-nitroso-N-pentyl-, traditionally involves the reaction of a secondary amine with a nitrosating agent. However, these methods can lead to the formation of various byproducts, complicating purification and potentially introducing impurities with their own toxicological profiles. Future research should prioritize the development of cleaner, more efficient synthetic routes.
Chemical synthesis methods for related compounds often involve high temperatures, extreme pH conditions, and result in numerous byproducts, which in turn lead to high energy consumption for purification. nih.gov Biological methods, such as enzymatic conversion and whole-cell synthesis, offer advantages like product specificity and milder reaction conditions, making them promising for producing compounds like β-alanine. nih.gov However, even these methods can be hindered by substrate inhibition and the generation of byproducts from whole-cell catalysis, increasing downstream processing costs. nih.gov
Future research should focus on overcoming these limitations. For instance, exploring immobilized enzyme systems could enhance stability and reusability, while metabolic engineering of microbial strains could redirect metabolic fluxes to minimize byproduct formation.
Table 1: Comparison of Potential Synthesis Strategies for β-Alanine, N-nitroso-N-pentyl-
| Synthesis Strategy | Potential Advantages | Potential Disadvantages | Key Research Focus |
| Optimized Chemical Synthesis | High yield, well-understood reaction mechanisms. | Harsh reaction conditions, potential for multiple byproducts. | Development of selective catalysts, milder reaction conditions. |
| Enzymatic Synthesis | High specificity, environmentally friendly. | Enzyme stability, substrate inhibition. | Enzyme immobilization, discovery of novel biocatalysts. |
| Whole-Cell Biocatalysis | Use of cellular machinery for multi-step synthesis. | Byproduct formation, complex purification. | Metabolic engineering of microbial hosts, optimization of fermentation conditions. |
Elucidation of Undiscovered Metabolic and Environmental Degradation Pathways
Understanding the fate of β-Alanine, N-nitroso-N-pentyl- in biological systems and the environment is crucial for assessing its potential impact. N-nitrosamines are known to undergo metabolic activation, often through cytochrome P450 enzymes, to form reactive electrophiles that can interact with cellular macromolecules. mdpi.combohrium.com
Studies on other N-nitrosamines have shown that their degradation can be influenced by various factors, including the bacterial composition of the gut microbiome. nih.gov For example, intestinal bacteria can degrade N-nitrosamines to the parent amine and nitrite (B80452) ions, a pathway different from mammalian metabolism. nih.gov The degradation of N-nitroso compounds can also be pH-dependent, with different degradation profiles observed under varying pH conditions. researchgate.net
Future research should aim to identify the specific enzymes and microorganisms capable of metabolizing or degrading β-Alanine, N-nitroso-N-pentyl-. This would involve in vitro studies with liver microsomes, specific enzyme preparations, and various microbial cultures. Furthermore, investigating its persistence and transformation in different environmental compartments, such as soil and water, is essential.
Advanced In Silico Prediction Models for Reactivity and Transformations
Computational, or in silico, models are becoming increasingly valuable for predicting the properties and behavior of chemical compounds, including their potential for forming N-nitrosamines and their subsequent reactivity. nih.gov These models can assess the risk of N-nitrosamine formation from precursor molecules and predict their degradation pathways. nih.gov
For β-Alanine, N-nitroso-N-pentyl-, advanced in silico models could be developed to:
Predict its reactivity towards biological nucleophiles, providing insights into its potential mechanisms of toxicity.
Simulate its metabolic fate by predicting interactions with key metabolic enzymes.
Model its environmental transport and transformation, helping to predict its persistence and potential for bioaccumulation.
These predictive models can help prioritize experimental studies and reduce the reliance on animal testing.
Table 2: Potential In Silico Prediction Targets for β-Alanine, N-nitroso-N-pentyl-
| Prediction Target | Modeling Approach | Potential Insights |
| Metabolic Activation | Molecular docking with cytochrome P450 enzymes. | Identification of key metabolizing enzymes and potential reactive metabolites. |
| DNA Adduct Formation | Quantum mechanics (QM) calculations. | Prediction of the most likely sites of DNA alkylation. |
| Environmental Fate | Quantitative Structure-Activity Relationship (QSAR) models. | Estimation of properties like soil sorption, biodegradability, and bioaccumulation potential. |
Interdisciplinary Approaches for Comprehensive Mechanistic Understanding
A complete understanding of the biological and environmental implications of β-Alanine, N-nitroso-N-pentyl- requires a multi-faceted, interdisciplinary approach. This involves integrating knowledge and techniques from various scientific fields.
For example, combining the expertise of synthetic chemists to produce pure analytical standards with the skills of analytical chemists to develop sensitive detection methods is fundamental. Toxicologists can then use these tools to perform detailed mechanistic studies, while environmental scientists can investigate the compound's fate in various ecosystems. Furthermore, computational chemists can provide theoretical frameworks to interpret experimental data and guide future research.
Such collaborative efforts will be essential to fully characterize the properties of β-Alanine, N-nitroso-N-pentyl- and to develop a comprehensive risk assessment. This integrated approach will provide a more complete picture than any single discipline could achieve alone.
Q & A
Basic Research Questions
Q. What are the standard analytical methods for detecting and quantifying N-nitroso-N-pentyl-beta-alanine in biological matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with UV or fluorescence detection are widely used. For nitroso compounds, derivatization techniques (e.g., using 2,4-dinitrophenylhydrazine) may enhance sensitivity . NIST-standardized protocols recommend isotope dilution mass spectrometry for precise quantification, particularly in complex matrices like cerebrospinal fluid or muscle tissue . Stability testing under varying pH and temperature conditions is critical due to nitroso group reactivity .
Q. How is N-nitroso-N-pentyl-beta-alanine synthesized, and what are its key structural characteristics?
- Methodological Answer : Synthesis typically involves nitrosation of N-pentyl-beta-alanine using sodium nitrite under acidic conditions. The nitroso group (-N=O) at the pentyl-substituted amine position is confirmed via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy (characteristic N=O stretch at ~1500 cm⁻¹) . X-ray crystallography may be employed to resolve steric effects caused by the pentyl chain .
Q. What is the biochemical role of beta-alanine in carnosine synthesis, and how does nitroso substitution alter this pathway?
- Methodological Answer : Beta-alanine combines with histidine via carnosine synthetase to form carnosine, a pH-buffering dipeptide in muscles and the brain . Nitroso substitution (e.g., N-nitroso-N-pentyl-beta-alanine) may disrupt this process by competitively inhibiting beta-alanine transporters (e.g., TauT) or modifying enzyme active sites. In vitro assays measuring carnosine synthetase activity in transfected HEK293 cells are recommended to assess inhibition .
Advanced Research Questions
Q. How can researchers design controlled studies to investigate the neurocognitive effects of N-nitroso-beta-alanine derivatives?
- Methodological Answer : Use a double-blind, placebo-controlled crossover design with pre- and post-supplementation cognitive testing (e.g., Stroop test, n-back tasks). Include ¹H-MRS (magnetic resonance spectroscopy) to quantify brain carnosine/homocarnosine levels, as demonstrated in studies on vegetarians and omnivores . Control for dietary beta-alanine intake and use stratified randomization based on baseline cognitive performance .
Q. What experimental strategies address contradictions in beta-alanine’s efficacy across different exercise durations?
- Methodological Answer : A meta-analysis of 15 studies revealed beta-alanine benefits activities lasting 60–240 seconds but not shorter durations . To resolve contradictions, use iso-inertial dynamometers to standardize power output measurements and stratify participants by muscle carnosine baseline levels (via non-invasive ¹H-MRS). Longitudinal studies (>12 weeks) with periodized dosing (e.g., 6.4 g/day in divided doses) can assess adaptation thresholds .
Q. How does N-nitroso-N-pentyl-beta-alanine interact with other nitroso compounds in vivo, and what are the implications for carcinogenicity risk?
- Methodological Answer : Nitroso compounds undergo nitroso-amine exchange reactions, potentially forming mutagenic N-nitrosamines. Use LC-MS/MS to track metabolic byproducts in liver microsomes or fecal samples. Comparative studies with structurally similar compounds (e.g., N-nitrosomorpholine) can identify shared metabolic pathways . Rodent models with knockout genes (e.g., CYP2E1-deficient mice) clarify enzymatic contributions to detoxification .
Q. What methodologies optimize the stability of N-nitroso-beta-alanine derivatives in long-term storage?
- Methodological Answer : Store lyophilized compounds at -80°C under argon to prevent oxidation. For aqueous solutions, add stabilizers like ascorbic acid (1 mM) and maintain pH 3–4 to minimize degradation. Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis quantifies degradation kinetics .
Data Interpretation and Contradiction Analysis
Q. How should researchers reconcile conflicting data on beta-alanine’s impact on brain carnosine levels?
- Methodological Answer : Discrepancies arise from differences in supplementation duration (4 vs. 12 weeks) and MRS voxel placement (e.g., occipital cortex vs. hippocampus). Standardize protocols using 3T MRI scanners with T1-weighted imaging for voxel localization. Account for dietary confounders (e.g., vegetarianism reduces beta-alanine intake) via 7-day food logs .
Q. What statistical approaches are recommended for analyzing time-dependent effects of beta-alanine supplementation?
- Methodological Answer : Mixed-model ANOVA with repeated measures (time × group × exercise) effectively captures interactions. Use Bonferroni correction for multiple comparisons and Cohen’s d to report effect sizes. For non-linear responses (e.g., carnosine saturation), apply segmented regression analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
